molecular formula C10H7NO B12449167 3-Phenylprop-2-enoyl cyanide

3-Phenylprop-2-enoyl cyanide

Cat. No.: B12449167
M. Wt: 157.17 g/mol
InChI Key: DJVVSPHTLWSOFJ-UHFFFAOYSA-N
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Description

2-Oxo-4-phenyl-but-3-enenitrile is an organic compound with the molecular formula C10H7NO and a molecular weight of 157.17 g/mol It is characterized by the presence of a phenyl group attached to a but-3-enenitrile moiety, with a ketone functional group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-phenyl-but-3-enenitrile can be achieved through various synthetic routes. One common method involves the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. This transformation operates via nucleophilic intramolecular cyclization and involves the oxidation of the aniline moiety . The reaction typically requires the use of oxidizing agents and specific reaction conditions to achieve high yields.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-phenyl-but-3-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group and nitrile moiety can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Oxo-4-phenyl-but-3-enenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Oxo-4-phenyl-but-3-enenitrile involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the nitrile group can undergo hydrolysis to form carboxylic acids, which may interact with biological targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-4-phenyl-but-3-enoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4-Phenyl-3-buten-2-one: Lacks the nitrile group but has a similar carbon backbone.

    2-Phenylacetonitrile: Contains a phenyl group and a nitrile group but lacks the ketone and but-3-ene structure.

Uniqueness

The presence of both a nitrile and a ketone group allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry .

Properties

IUPAC Name

3-phenylprop-2-enoyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVVSPHTLWSOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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